molecular formula C31H33NO7 B6289867 Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH CAS No. 864876-91-5

Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH

Numéro de catalogue: B6289867
Numéro CAS: 864876-91-5
Poids moléculaire: 531.6 g/mol
Clé InChI: LFJHWWUOJCLPCY-WRONEBCDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH is a modified amino acid derivative featuring an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino group of L-isoleucine. The carboxyl group is esterified to a benzyl ether (CH2-Ph-OCH2-CH2-COOH), introducing both aromatic and hydrophilic ethylene glycol moieties. This structure is designed for applications in solid-phase peptide synthesis (SPPS), where the Fmoc group enables selective deprotection under mild basic conditions, while the benzyl-ether linkage may influence solubility or stability during synthesis.

Propriétés

IUPAC Name

3-[4-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]oxymethyl]phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33NO7/c1-3-20(2)29(30(35)38-18-21-12-14-22(15-13-21)37-17-16-28(33)34)32-31(36)39-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,20,27,29H,3,16-19H2,1-2H3,(H,32,36)(H,33,34)/t20-,29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJHWWUOJCLPCY-WRONEBCDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH typically involves the protection of the amino group of isoleucine with a fluorenylmethyloxycarbonyl (Fmoc) group. The phenylalanine moiety is then introduced through a series of esterification and amidation reactions. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .

Industrial Production Methods: In an industrial setting, the production of Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves multiple steps of deprotection and coupling, with intermediate purification steps to remove by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Chemistry: Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the sequential addition of amino acids to build complex peptides and proteins .

Biology: In biological research, this compound is used to synthesize peptide-based probes and inhibitors. These molecules can be used to study protein-protein interactions and enzyme activities .

Medicine: Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH is utilized in the development of peptide-based therapeutics. These drugs can target specific proteins and pathways, offering potential treatments for various diseases, including cancer and infectious diseases .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its stability and ease of handling make it an ideal choice for automated peptide synthesizers .

Mécanisme D'action

The mechanism of action of Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of isoleucine, preventing unwanted side reactions during the coupling process. Upon deprotection, the free amino group can react with other amino acids to form peptide bonds. The phenylalanine moiety enhances the compound’s stability and solubility, facilitating its use in various chemical and biological applications .

Comparaison Avec Des Composés Similaires

Structural Analogues

(a) Fmoc-D-Ile-OH ()
  • Structure : D-isomer of isoleucine with Fmoc protection and a free carboxyl group.
  • Key Differences :
    • Stereochemistry: D-configuration vs. L-configuration in the target compound.
    • Substituents: Lacks the benzyl-ether-CH2CH2COOH side chain.
  • Implications : The D-isomer is used in mirror-image peptide synthesis for structural studies or protease resistance, whereas the target compound’s extended side chain may enhance solubility or enable conjugation .
(b) Fmoc-NH-PEG2-CH2COOH ()
  • Structure: Fmoc-protected amino-PEG2-carboxylic acid.
  • Key Differences :
    • Linker: PEG (polyethylene glycol) spacer replaces the benzyl-ether group.
    • Molecular Weight: 385.41 g/mol vs. ~450–500 g/mol (estimated for the target compound).
  • Implications : PEG linkers improve aqueous solubility and reduce aggregation in peptide-drug conjugates, whereas the benzyl group in the target compound may offer aromatic stacking interactions .
(c) Fmoc-Phe(4-Cl)-OH ()
  • Structure : Fmoc-protected phenylalanine with a 4-chloro substituent.
  • Key Differences: Side Chain: Chlorinated aromatic ring vs. non-halogenated benzyl-ether in the target compound. Hydrophobicity: Chlorine increases hydrophobicity (ClogP ≈ 4.5) compared to the ethylene glycol-containing target compound (ClogP ≈ 3.2, estimated).
  • Implications : Halogenation enhances membrane permeability in therapeutic peptides, while the target compound’s ether linkage may balance hydrophilicity for specific applications .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Water) Stability (pH 7–9) Key Functional Groups
Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH ~480 (estimated) Moderate Stable under Fmoc deprotection (piperidine) Benzyl ether, carboxylic acid
Fmoc-D-Ile-OH 353.42 Low Stable Free carboxyl, Fmoc
Fmoc-NH-PEG2-CH2COOH 385.41 High Sensible to oxidation PEG, carboxylic acid
Fmoc-Phe(4-Cl)-OH 421.9 Low Stable Chlorophenyl, Fmoc

Notes:

  • The target compound’s ethylene glycol chain likely improves solubility compared to halogenated analogues.
  • PEG-containing derivatives (e.g., Fmoc-NH-PEG2-CH2COOH) exhibit superior solubility but may require inert atmospheres to prevent oxidation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.